GW779439X

Antibiotic Adjuvant Kinase Inhibition Staphylococcus aureus

GW779439X is a pyrazolopyridazine small molecule that inhibits the serine/threonine kinase Stk1, a member of the penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase family in Staphylococcus aureus. Its primary utility in research is as an antibiotic adjuvant, where it potentiates the activity of β-lactam antibiotics against methicillin-resistant S.

Molecular Formula C22H21F3N8
Molecular Weight 454.5 g/mol
Cat. No. B15567793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW779439X
Molecular FormulaC22H21F3N8
Molecular Weight454.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
InChIKeyZOTNSCLLJKXGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GW779439X: A Pyrazolopyridazine Inhibitor of S. aureus PASTA Kinase Stk1 for Antibiotic Adjuvant Research


GW779439X is a pyrazolopyridazine small molecule that inhibits the serine/threonine kinase Stk1, a member of the penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase family in Staphylococcus aureus [1]. Its primary utility in research is as an antibiotic adjuvant, where it potentiates the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-susceptible S. aureus (MSSA) isolates [1]. A high-resolution X-ray crystal structure of GW779439X in complex with Stk1 has been determined [2].

Why GW779439X Cannot Be Replaced by Other Kinase Inhibitors in Stk1-Targeted Studies


The PASTA kinase Stk1 is a specific target for β-lactam adjuvant development in S. aureus [1]. While other human kinase inhibitors have been repurposed for antibacterial activity, their efficacy and mechanism against Stk1 vary widely [2]. The pyrazolopyridazine scaffold of GW779439X is distinct, and specific structural features, such as its methylpiperazine moiety, have been demonstrated as crucial for robust biochemical and microbiologic activity against Stk1 [1]. Therefore, substituting GW779439X with a generic kinase inhibitor, or even a less optimized Stk1 inhibitor, is not scientifically equivalent and will likely result in significantly different experimental outcomes regarding β-lactam potentiation.

Quantitative Differentiation of GW779439X for Procurement Decisions


Superior Biochemical Potency Against Stk1 Compared to Inhibitor Inh2-B1

GW779439X demonstrates superior biochemical inhibition of the S. aureus PASTA kinase Stk1 compared to the alternative Stk1 inhibitor Inh2-B1 . GW779439X achieves biochemical inhibition at a concentration of 2 µM [1], whereas the IC50 for Inh2-B1 against Stk1 is 49 µM .

Antibiotic Adjuvant Kinase Inhibition Staphylococcus aureus

Broad-Spectrum Potentiation of β-Lactams Against MRSA and MSSA Isolates

GW779439X functions as an antibiotic adjuvant, increasing the susceptibility of S. aureus to β-lactam antibiotics [1]. A review of repurposed kinase inhibitors reports that GW779439X potentiates β-lactam activity against multiple MRSA and MSSA isolates by increasing β-lactam susceptibility 2- to 512-fold [2].

Antibiotic Resistance β-Lactam Potentiation MRSA

Proven Ability to Sensitize a Ceftaroline-Resistant MRSA Isolate

The clinical relevance of GW779439X's adjuvant activity is demonstrated by its ability to sensitize a ceftaroline-resistant MRSA isolate to ceftaroline [1]. At a concentration of 5 µM, GW779439X potentiates the activity of ceftaroline against this resistant strain [2].

Ceftaroline Resistance MRSA Antibiotic Adjuvant

A Structurally Defined, Crucial Pharmacophore: The Methylpiperazine Moiety

Structure-activity relationship (SAR) studies have identified the presence and orientation of GW779439X's methylpiperazine moiety as crucial for its robust biochemical and microbiologic activity [1]. This structural requirement is supported by a high-resolution X-ray crystal structure of the GW779439X-Stk1 complex [2], which provides an atomic-level map of its binding interactions.

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

Optimal Scientific Applications for GW779439X Based on Quantified Evidence


Investigating Reversal of High-Level β-Lactam Resistance in MRSA

GW779439X is ideally suited for in vitro studies focused on the reversal of high-level β-lactam resistance in S. aureus. Its demonstrated ability to potentiate ceftaroline activity against a ceftaroline-resistant isolate [1] and increase β-lactam susceptibility by up to 512-fold [2] makes it a potent tool for studying the limits of Stk1 inhibition as a resistance-breaking strategy.

Structure-Guided Design of Novel Stk1 Inhibitors

Medicinal chemistry programs focused on optimizing PASTA kinase inhibitors will find GW779439X a well-validated starting point. The crucial role of its methylpiperazine moiety is established through SAR [1], and a high-resolution X-ray co-crystal structure with Stk1 (PDB ID: 9YMT) is publicly available [3]. This provides a rational basis for designing next-generation inhibitors with potentially improved selectivity and pharmacokinetic properties.

Benchmarking New Antibiotic Adjuvant Candidates

Due to its well-characterized biochemical potency (inhibiting Stk1 at 2 µM) [4] and broad β-lactam potentiation profile (2- to 512-fold) [2], GW779439X serves as a superior reference standard or positive control when evaluating the efficacy of novel Stk1 inhibitors or other putative antibiotic adjuvants in S. aureus models.

Mechanistic Studies of the BlaR1-Mediated Resistance Pathway

Stk1 is required for BlaR1-mediated broad-spectrum β-lactam resistance in epidemic-causing strains of S. aureus [3]. GW779439X, as a direct and potent inhibitor of Stk1 [4], is a critical chemical probe for dissecting this specific signal transduction pathway and elucidating the role of Stk1 phosphorylation in regulating β-lactamase expression.

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